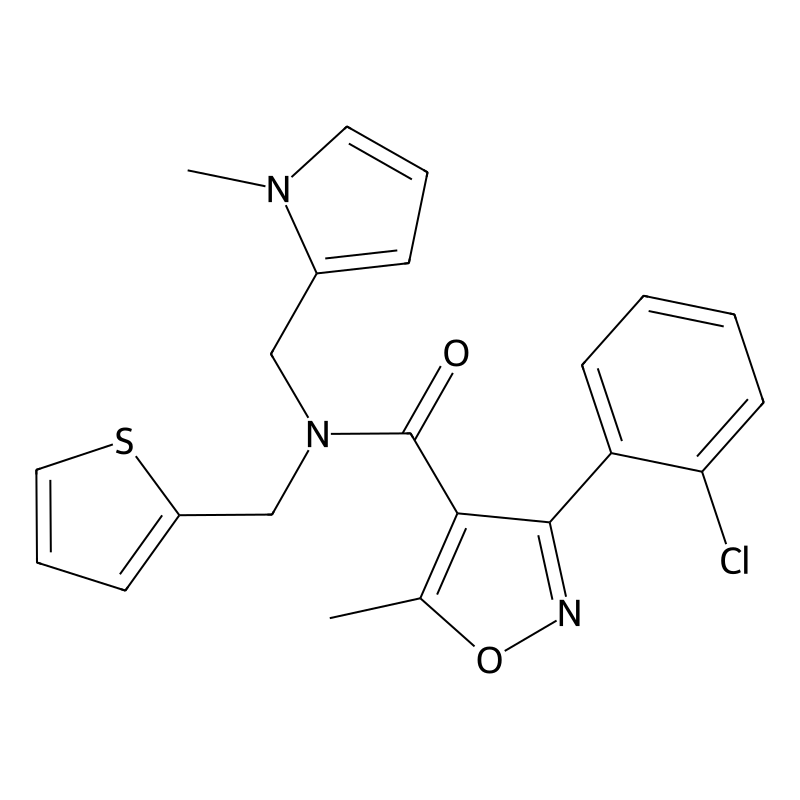

3-(2-chlorophenyl)-5-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-4-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Here's what can be gleaned from the compound's structure:

- Organic Scaffolds: The molecule contains several interesting organic scaffolds including isoxazole, pyrrole, thiophene, and a carboxamide group. These scaffolds are found in many biologically active molecules [].

- Functional Groups: The presence of a chlorophenyl group and a methyl group suggests potential for exploring interactions with biological targets [].

Future Research Directions

Given the presence of these potentially interesting chemical features, future research on 3-(2-chlorophenyl)-5-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-4-carboxamide could involve:

- Synthesis and Characterization: If not already described in the scientific literature, the first step would be to develop a synthetic route to obtain the compound in sufficient quantities for further study [].

- Biological Activity Screening: The compound could be screened against a variety of biological targets, such as enzymes, receptors, or ion channels, to identify potential therapeutic applications [].

- Computational Modeling: Computational modeling techniques could be used to predict the interaction of the compound with biological targets, potentially guiding further experimental design [].

3-(2-chlorophenyl)-5-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-4-carboxamide is a synthetic compound with a complex structure characterized by the presence of an isoxazole ring, chlorophenyl group, and various nitrogen-containing moieties. Its molecular formula is and it has a molecular weight of approximately 386.84 g/mol. The compound is primarily utilized in research settings due to its potential biological activities and unique structural features, which may confer specific pharmacological properties.

- Nucleophilic substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.

- Hydrolysis: The carboxamide functional group may undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.

- Reduction: The isoxazole ring can be reduced under certain conditions, potentially altering its biological activity.

These reactions can be exploited in synthetic pathways to create analogs or derivatives that may exhibit enhanced properties or different activities.

Preliminary studies suggest that 3-(2-chlorophenyl)-5-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-4-carboxamide may exhibit various biological activities, including:

- Antimicrobial properties: Compounds with similar structures have shown effectiveness against bacterial and fungal strains.

- Anti-inflammatory effects: Some isoxazole derivatives are known to modulate inflammatory pathways, which could make this compound a candidate for further investigation in inflammatory diseases.

- Cytotoxicity against cancer cells: Initial screening indicates potential cytotoxic effects on certain cancer cell lines, warranting further exploration into its mechanism of action.

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-4-carboxamide typically involves multi-step organic synthesis techniques. A general synthetic route may include:

- Formation of the isoxazole ring: Starting from appropriate precursors (such as α-haloketones and hydrazines), the isoxazole ring can be synthesized through cyclization reactions.

- Introduction of substituents: The chlorophenyl and thiophenyl groups can be introduced via electrophilic aromatic substitution or nucleophilic substitution reactions.

- Final amide formation: The carboxylic acid derivative can be converted to the corresponding amide through coupling reactions with amines derived from pyrrole.

Each step requires careful optimization to ensure high yields and purity of the final product.

This compound holds promise in various fields:

- Pharmaceutical research: Due to its potential biological activities, it may serve as a lead compound for developing new therapeutic agents targeting infections or inflammation.

- Chemical biology: It could be used as a tool compound to study specific biological pathways or mechanisms due to its unique structural features.

Interaction studies involving this compound could focus on:

- Protein binding assays: Understanding how the compound interacts with target proteins can provide insights into its mechanism of action and therapeutic potential.

- Cellular uptake studies: Evaluating how well the compound penetrates cellular membranes could inform on its bioavailability and efficacy in vivo.

These studies are crucial for determining the practical applications of the compound in drug development.

Several compounds share structural similarities with 3-(2-chlorophenyl)-5-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-4-carboxamide. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-methylisoxazole-4-carboxylic acid | Isoxazole ring with carboxylic acid | Simpler structure; lacks additional aromatic groups |

| 1-[4-amino-5-(2-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone | Contains chlorophenyl and pyrrole | Different functional groups; potential for diverse biological activity |

| 3-(2-fluorophenyl)-5-methylisoxazole | Fluorinated variant of isoxazole | Fluorine substitution may alter pharmacokinetic properties |

The uniqueness of 3-(2-chlorophenyl)-5-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-4-carboxamide lies in its combination of multiple heterocycles and functional groups, which may contribute to distinctive biological activities not observed in simpler analogs. Further research will help clarify its specific advantages over these similar compounds.